Superior Biochemical Potency for CSF1R Compared to Multi-Kinase Inhibitors
ARRY-382 demonstrates a lower half-maximal inhibitory concentration (IC50) against CSF1R (9 nM) compared to the FDA-approved multi-kinase inhibitor pexidartinib (PLX3397), which has a reported CSF1R IC50 of 20 nM . This 2.2-fold increase in biochemical potency may translate to enhanced target engagement at lower drug concentrations.
| Evidence Dimension | In vitro CSF1R inhibition |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | Pexidartinib (PLX3397): IC50 = 20 nM |
| Quantified Difference | 2.2-fold more potent |
| Conditions | Biochemical kinase activity assay (LANCE Ultra TR-FRET or similar) |
Why This Matters
For researchers requiring potent CSF1R inhibition at low concentrations to minimize non-specific effects, ARRY-382's 9 nM IC50 offers a measurable advantage over pexidartinib's 20 nM IC50.
